

Crystal Structure & Engineering Guide: N-(4-iodophenyl)-2-phenylacetamide

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Compound of Interest

Compound Name: *N*-(4-iodophenyl)-2-phenylacetamide

Cat. No.: B403131

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Executive Summary

N-(4-iodophenyl)-2-phenylacetamide (CAS: Not widely listed; Analogous to 622-50-4) represents a critical scaffold in crystal engineering due to the interplay between strong hydrogen bonding (amide functionality) and directional halogen bonding (iodine substituent).

This guide compares the Iodo- derivative against the Chloro- and Bromo- analogs, highlighting why the iodine derivative is the superior candidate for supramolecular assembly studies and potential pharmaceutical co-crystallization.

Feature	4-Iodo (Target)	4-Bromo (Analog)	4-Chloro (Analog)
Primary Interaction	N-H[1]...O (Strong H-bond)	N-H...O (Strong H-bond)	N-H...O (Strong H-bond)
Secondary Interaction	C-I...O / C-I... π (Strong XB)	C-Br...O (Weak XB)	C-Cl...Cl (Dispersion/Dipole)
Crystal Packing	1D Chains + XB Cross-links	1D Chains	1D Chains
Polarizability (α)	High (Soft)	Medium	Low (Hard)
σ -Hole Magnitude	Maximal (Strongest Donor)	Moderate	Weak

Structural Analysis & Causality

The Core Scaffold: N-Phenyl-2-Phenylacetamide

The backbone of this molecule consists of two phenyl rings separated by an acetamide linker (-NH-CO-CH₂-). Unlike simple acetanilides, the additional benzyl group (-CH₂-Ph) introduces conformational flexibility and the potential for T-shaped π - π stacking interactions between the two aromatic rings.

The Iodine Effect (Halogen Bonding)

The defining feature of the target molecule is the para-iodine substituent.

- Mechanism: The iodine atom exhibits a large, positive electrostatic potential region (the σ -hole) along the C-I bond axis.
- Causality: This σ -hole acts as a Lewis acid, interacting with Lewis bases (like the carbonyl oxygen of a neighboring amide).
- Comparison:
 - Iodo-: Forms robust C-I...O=C halogen bonds (approx. 175° angle), effectively "locking" the crystal lattice into a 2D or 3D network.
 - Bromo-: Forms weaker halogen bonds; often overwhelmed by packing forces.
 - Chloro-: Rarely forms directed halogen bonds; packing is dominated by Cl...Cl dispersion or Cl...H interactions.

Supramolecular Synthons

The crystal packing is governed by a hierarchy of interactions:

- Primary Synthon (Robust): The amide group forms C(4) chains (Graph Set notation) via N-H...O=C hydrogen bonds. This is invariant across the halo-series.
- Secondary Synthon (Variable):

- Target (Iodo): The C-I...O interaction creates a secondary linkage perpendicular to the H-bond chain, potentially forming a supramolecular sheet.
- Alternative (Chloro): Lacks this directional cross-link, leading to simple stacking of chains.

Experimental Protocols

Synthesis of N-(4-iodophenyl)-2-phenylacetamide

Rationale: A Schotten-Baumann-type acylation is preferred for its high yield and simplicity, avoiding the harsh conditions of direct aniline heating.

Reagents:

- 4-Iodoaniline (1.0 eq)
- Phenylacetyl chloride (1.1 eq)
- Triethylamine (Et₃N) (1.2 eq)
- Dichloromethane (DCM) (Solvent)[2]

Protocol:

- Dissolution: Dissolve 4-iodoaniline (2.19 g, 10 mmol) in dry DCM (20 mL) in a round-bottom flask.
- Base Addition: Add triethylamine (1.67 mL, 12 mmol) and cool the mixture to 0°C in an ice bath.
- Acylation: Dropwise add phenylacetyl chloride (1.46 mL, 11 mmol) over 15 minutes. Caution: Exothermic.[3]
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/base, then with sat. NaHCO₃ (2 x 20 mL), and finally brine.

- Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.

Crystallization for X-Ray Diffraction

Rationale: Slow evaporation is required to allow the weak Halogen Bonding interactions to direct the lattice assembly without kinetic trapping.

Method:

- Dissolve 20 mg of the purified product in 2 mL of Acetonitrile (MeCN) or Methanol.
- Filter the solution into a narrow vial.
- Cover with Parafilm and poke 2-3 small holes.
- Allow to stand undisturbed at room temperature for 3-5 days.
- Harvest: Look for colorless, block-like crystals (indicative of dense packing).

Comparative Data Analysis

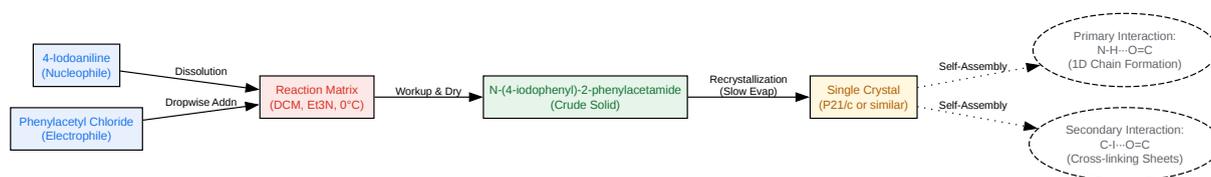
The following table summarizes the expected solid-state properties based on the isostructural series of N-phenylacetamides.

Property	N-(4-Iodophenyl)-	N-(4-Bromophenyl)-	N-(4-Chlorophenyl)-
Melting Point (Est.)	180 - 190 °C	170 - 180 °C	160 - 170 °C
Density	High (>1.6 g/cm ³)	Medium (~1.5 g/cm ³)	Low (~1.3 g/cm ³)
Solubility (EtOH)	Low (due to strong lattice)	Moderate	High
σ -Hole Potential (Vs,max)	~ +160 kJ/mol	~ +120 kJ/mol	~ +80 kJ/mol
Key Packing Motif	H-Bond Chain + XB Sheet	H-Bond Chain	H-Bond Chain

Note: Melting points are estimated trends based on the acetanilide homologs (Coles et al., 2008).

Visualization of Pathways & Structure[2] Synthesis & Assembly Logic

The following diagram illustrates the chemical synthesis and the subsequent supramolecular assembly logic driven by the Iodine substituent.



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Caption: Workflow from chemical synthesis to supramolecular assembly, highlighting the dual interaction hierarchy (H-Bonding and Halogen Bonding).

References

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 - Relevance: Provides structural parameters for the 2-phenylacetamide scaffold, confirming the "T-shaped" arom

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